Tetraethylammonium borohydride Tetraethylammonium borohydride
Brand Name: Vulcanchem
CAS No.: 17083-85-1
VCID: VC21100708
InChI: InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;
SMILES: [B-].CC[N+](CC)(CC)CC
Molecular Formula: C8H20BN+
Molecular Weight: 141.06 g/mol

Tetraethylammonium borohydride

CAS No.: 17083-85-1

Cat. No.: VC21100708

Molecular Formula: C8H20BN+

Molecular Weight: 141.06 g/mol

* For research use only. Not for human or veterinary use.

Tetraethylammonium borohydride - 17083-85-1

Specification

CAS No. 17083-85-1
Molecular Formula C8H20BN+
Molecular Weight 141.06 g/mol
Standard InChI InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;
Standard InChI Key NQZKZGHOYUYCHU-UHFFFAOYSA-N
SMILES [B-].CC[N+](CC)(CC)CC
Canonical SMILES [B].CC[N+](CC)(CC)CC

Introduction

Fundamental Characteristics and Identification

Tetraethylammonium borohydride (TEAB) is an ionic compound consisting of a tetraethylammonium cation and a borohydride anion. It is identified through several standardized classification systems used in chemical research and industry.

Basic Identity Parameters

The compound is characterized by specific identification markers that allow for its proper classification and handling in laboratory and industrial settings.

ParameterInformation
Chemical NameTetraethylammonium borohydride
CAS Registry Number17083-85-1
Molecular FormulaC₈H₂₄BN
Molecular Weight145.1 g/mol
EINECS Number241-140-4

Nomenclature and Synonyms

The compound is recognized under multiple names in scientific literature and commercial catalogs:

  • Tetraethylammonium borohydride

  • Tetraethylammonium tetrahydridoborate

  • N,N,N-triethyl-ethanaminium tetrahydroborate(1-)

  • Tetraethylammonium tetrahydroborate

  • NSC 164898

These multiple designations reflect the compound's various applications across different fields of chemistry and the diverse naming conventions employed by researchers.

Physical and Chemical Properties

Tetraethylammonium borohydride exhibits distinct physical characteristics that influence its handling, storage, and application in laboratory settings.

Physical Properties

The physical state and characteristics of tetraethylammonium borohydride are critical considerations for its proper handling and storage.

PropertyValue/Description
Physical StatePowder
ColorWhite
Melting Point>230°C
Density0.926 g/cm³
Specific Gravity0.926
SensitivityMoisture Sensitive

Chemical Reactivity

Tetraethylammonium borohydride demonstrates significant reactivity with certain substances, particularly water and moisture. As a borohydride compound, it serves as a source of hydride ions for various reduction reactions. Its moisture sensitivity necessitates special handling procedures to maintain its chemical integrity .

Synthesis and Applications

Tetraethylammonium borohydride serves important functions in both organic and inorganic chemistry, particularly as a precursor for more complex boron compounds.

Synthetic Applications

One of the most significant applications of tetraethylammonium borohydride is in the synthesis of closo-decaborate compounds, which are important in boron chemistry and potential applications in medicine and materials science.

Recent research has demonstrated that tetraethylammonium borohydride can be transformed through pyrolysis to produce closo-decaborate salts. A specific synthetic procedure involves the pyrolysis of approximately 60 g of tetraethylammonium borohydride (Et₄NBH₄) to yield 2.85 g of tributylammonium decaborate ((Bu₃NH)₂B₁₀H₁₀) .

Reaction Conditions and Pyrolysis

The conversion of tetraethylammonium borohydride to closo-decaborate involves specific reaction conditions:

  • Various decomposition temperatures have been examined

  • Different liquid media have been tested as reaction environments

  • Variations in pressure and reaction time affect product distribution

  • Reactions conducted in solid state or silicone fluid suspension produce mixtures of (Et₄N)₂B₁₀H₁₀ and (Et₄N)₂B₁₂H₁₂

  • Pyrolysis in n-decane or decalin initially forms Et₄NB₃H₈

  • Extended reaction times or elevated temperatures lead to formation of complex mixtures including (Et₄N)₂B₁₀H₁₀ and (Et₄N)₂B₁₂H₁₂

The transformation process has been monitored using ¹¹B and ¹H NMR spectroscopy, as well as IR spectroscopy in some cases, allowing researchers to track the formation of various boron-containing species during the reaction.

Hazard AspectClassification
Hazard CodesXi, F
Risk Statements36/37/38-15
Safety Statements26-36
Transport ClassificationUN 3134 4.3/PG 2
WGK Germany3
RTECSBS5850000
Hazard Class4.1
Packing GroupII

Comparative Analysis with Related Compounds

Understanding tetraethylammonium borohydride in the context of related compounds provides valuable perspective on its unique properties and applications.

Comparison with Tetramethylammonium Borohydride

While tetraethylammonium borohydride contains ethyl groups attached to the nitrogen atom, tetramethylammonium borohydride features methyl groups. This structural difference affects various properties:

  • Tetramethylammonium borohydride has been studied under high pressure conditions, revealing structural transitions around 5 and 20 GPa

  • These transitions involve orientational ordering of the BH₄⁻ tetrahedra followed by tilting of the (CH₃)₄N⁺ groups

  • The bulk modulus of tetramethylammonium borohydride [K₀ = 5.9(6) GPa, K₀′ = 9.6(4)] is slightly lower than ammonia borane

Toxicological Considerations of Related Compounds

While specific toxicological data for tetraethylammonium borohydride is limited in the provided sources, information on tetramethylammonium borohydride offers potential insights:

  • Tetramethylammonium borohydride has an acute oral LD₅₀ of 67±3 mg/kg in mice and 77±7 mg/kg in rats

  • It produces Grade 0 skin irritation without abrasion, Grade 1 with abrasion at 1% w/v, and Grade 3 with abrasion at 10% w/v

  • Eye irritation is positive, Grade 1

  • Skin sensitization is negative

  • Dermal toxicity indicates approximately 200 mg in aqueous solution is lethal to rabbits within 12 hours

  • Mutagenicity testing shows negative results in the Ames test and negative in human leukocyte chromatid aberration assay

While these findings cannot be directly extrapolated to tetraethylammonium borohydride, they provide context for understanding the potential hazards of quaternary ammonium borohydride compounds.

Structural Features and Chemistry

The molecular structure of tetraethylammonium borohydride plays a crucial role in determining its chemical behavior and reactivity patterns.

Molecular Structure

Tetraethylammonium borohydride consists of a tetraethylammonium cation (C₈H₂₀N⁺) paired with a borohydride anion (BH₄⁻). The tetraethylammonium cation has a tetrahedral arrangement of ethyl groups around a central nitrogen atom, while the borohydride anion features a boron atom surrounded by four hydrogen atoms in a tetrahedral configuration.

Chemical Bonding and Interactions

Research on related compounds suggests potential interactions between the cation and anion components. In tetramethylphosphonium borohydride, for example, researchers have identified potential interactions between hydridic (B–H...δ⁻) and weakly protic (P–C–H δ⁺) hydrogen atoms that could influence stability under pressure or elevated temperatures .

By analogy, tetraethylammonium borohydride might exhibit similar interactions between the borohydride hydrogen atoms and the hydrogen atoms of the ethyl groups, particularly under conditions of elevated pressure or temperature. These interactions could be significant in understanding the compound's behavior during pyrolysis reactions.

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